

Application Notes and Protocols for CRISPR-Cas9 Gene Knockout in Mammalian Cells

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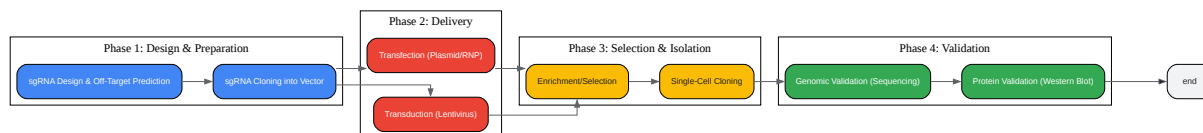
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a powerful and versatile tool for genome editing, enabling precise and efficient gene knockout in mammalian cells. This technology, derived from a bacterial adaptive immune system, allows for targeted DNA double-strand breaks (DSBs) guided by a single-guide RNA (sgRNA). The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.^[1] This application note provides a comprehensive, step-by-step protocol for performing CRISPR-Cas9-mediated gene knockout in mammalian cells, from initial sgRNA design to final validation of protein ablation.

Experimental Workflow Overview

The process of generating a knockout cell line using CRISPR-Cas9 can be broken down into five key stages: sgRNA design and synthesis, delivery of CRISPR components, selection and isolation of edited cells, and finally, validation of the gene knockout at both the genomic and protein levels.



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CRISPR-Cas9 Gene Knockout Workflow

Phase 1: sgRNA Design and Vector Preparation

sgRNA Design and Off-Target Prediction

The specificity and efficiency of CRISPR-Cas9 knockout are primarily determined by the sgRNA sequence. Several online tools are available to design optimal sgRNAs with high on-target activity and minimal off-target effects.

Protocol:

- **Select Target Region:** Identify the target gene and choose a target site within an early exon to increase the likelihood of a frameshift mutation leading to a non-functional protein.
- **Use Design Tools:** Input the target sequence into a web-based sgRNA design tool such as CRISPOR, CHOPCHOP, or Cas-Designer.[2][3][4] These tools will identify potential 20-nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9).
- **Evaluate and Select sgRNAs:** Choose 2-3 sgRNAs with high predicted on-target scores and low off-target scores.[5] The off-target score reflects the number and location of potential off-target sites in the genome.

sgRNA Cloning into CRISPR Vector

Once designed, the sgRNA sequences need to be cloned into a vector that also expresses the Cas9 nuclease. All-in-one plasmids, such as pX458 (which includes a GFP marker for sorting) and lentiCRISPRv2 (which includes a puromycin resistance gene for selection), are commonly used.

Protocol (using Golden Gate Assembly):

- Oligo Synthesis: Synthesize two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the chosen vector (e.g., BsmBI restriction sites for lentiCRISPRv2).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Oligo Annealing:
 - Resuspend the complementary oligos to a final concentration of 10 μ M.
 - Mix 10 μ l of each oligo with 10 μ l of 5M NaCl and 10 μ l of nuclease-free water.
 - Anneal in a thermocycler by heating to 95°C for 10 minutes, then ramping down to 25°C at a rate of 1°C/minute.[\[9\]](#)
- Vector Digestion: Digest the recipient CRISPR vector (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI) according to the manufacturer's protocol. Purify the linearized vector using a gel extraction kit.[\[10\]](#)
- Ligation:
 - Set up a ligation reaction with the linearized vector, the annealed oligo duplex, T4 DNA ligase, and ligase buffer.
 - Incubate at 16°C for 3-4 hours.[\[10\]](#)
- Transformation: Transform the ligation product into competent E. coli. Plate on appropriate antibiotic selection plates (e.g., ampicillin).
- Verification: Pick colonies, isolate plasmid DNA, and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Phase 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells

The choice of delivery method depends on the cell type, experimental goals (transient vs. stable knockout), and available equipment.

Delivery Method	Principle	Expression Duration	Efficiency	Key Advantages
Plasmid Transfection	Lipid-based reagents or electroporation to deliver a plasmid encoding Cas9 and sgRNA.	Days to weeks (transient)	Low to Medium	Simple, cost-effective.
Lentiviral Transduction	Lentiviral particles deliver Cas9 and sgRNA cassettes, which integrate into the host genome.	Long-term (stable)	High	Suitable for difficult-to-transfect cells and creating stable cell lines. [11]
Ribonucleoprotein (RNP) Electroporation	Pre-complexed Cas9 protein and synthetic sgRNA are delivered via electroporation.	Transient (hours)	High	"DNA-free" method reduces off-target effects. [12]

Protocol: Plasmid Transfection using Lipid-Based Reagents

- Cell Seeding: Seed 1.5×10^5 to 2.5×10^5 cells per well in a 24-well plate the day before transfection to achieve 70-90% confluency.
- Transfection Complex Preparation:

- For each well, dilute 500 ng of the CRISPR plasmid in Opti-MEM I Reduced Serum Medium.
- In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in Opti-MEM according to the manufacturer's protocol.
- Combine the diluted DNA and lipid reagent, mix gently, and incubate for 10-15 minutes at room temperature.
- Transfection: Add the DNA-lipid complex dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours before proceeding to selection or analysis.

Protocol: Lentiviral Transduction for Stable Cas9 Expression

- Lentivirus Production: Co-transfect HEK293T cells with the lentiviral CRISPR plasmid and packaging plasmids (e.g., pVSVg and psPAX2) using a transfection reagent.[\[11\]](#)
- Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
- Cell Transduction:
 - Seed target cells to be 50-70% confluent on the day of transduction.
 - Add the lentiviral supernatant to the cells, along with polybrene (final concentration of 8 µg/ml) to enhance transduction efficiency.[\[13\]](#)
 - Incubate for 18-24 hours.
- Medium Change: Replace the virus-containing medium with fresh growth medium.
- Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).

Protocol: RNP Electroporation

- RNP Complex Formation:

- Mix Cas9 protein (e.g., 1.5 μ M final concentration) and synthetic sgRNA (e.g., 1.8 μ M final concentration) and incubate at room temperature for 10-15 minutes.[12][14]
- Cell Preparation: Harvest and resuspend cells in an appropriate electroporation buffer at a concentration of 2×10^5 cells in 20 μ l.[15]
- Electroporation:
 - Mix the cell suspension with the RNP complex.
 - Transfer to an electroporation cuvette and apply an electric pulse using an electroporation system (e.g., Neon Transfection System). Optimal parameters (voltage, pulse width, number of pulses) are cell-type specific and should be optimized.[12][16]
- Cell Recovery: Immediately transfer the electroporated cells to pre-warmed culture medium and incubate for 48-72 hours.

Phase 3: Selection and Isolation of Edited Cells

Antibiotic Selection (for plasmid/lentivirus with resistance marker)

Protocol (Puromycin Selection):

- Determine Optimal Concentration: Perform a kill curve to determine the lowest concentration of puromycin that kills 100% of non-transfected cells within 3-7 days. This concentration typically ranges from 0.5-10 μ g/ml for mammalian cells.[17][18][19][20][21]
- Selection: 48 hours post-transfection/transduction, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
- Maintain Selection: Replace the selective medium every 2-3 days until a resistant population of cells emerges.

Single-Cell Cloning

To obtain a clonal population of knockout cells, single cells must be isolated from the enriched pool.

Protocol (Fluorescence-Activated Cell Sorting - FACS):

- **Cell Preparation:** If using a vector with a fluorescent marker (e.g., GFP), harvest the transfected cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS) at a concentration of 1×10^6 cells/ml.[\[22\]](#)
- **FACS:** Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.[\[23\]](#)[\[24\]](#)
- **Clonal Expansion:** Culture the single cells for 2-3 weeks, monitoring for colony formation. Expand the resulting clones into larger culture vessels.

Phase 4: Validation of Gene Knockout

Validation is a critical step to confirm the desired genetic modification and its effect on protein expression.

Genomic DNA Extraction and PCR

Protocol:

- **Genomic DNA Extraction:** From a portion of each expanded clone, extract genomic DNA using a commercial kit (e.g., Monarch Genomic DNA Purification Kit) or a standard phenol-chloroform extraction method.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- **PCR Amplification:** Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site. Perform PCR using a high-fidelity polymerase.

Mutation Detection Assay (T7 Endonuclease I)

The T7 Endonuclease I (T7EI) assay is a rapid method to screen for the presence of indels.

Protocol:

- **Heteroduplex Formation:**
 - Take 5 μ l of the PCR product.
 - Denature at 95°C for 5 minutes.

- Re-anneal by ramping down the temperature from 95°C to 25°C to allow the formation of heteroduplexes between wild-type and mutated DNA strands.[\[1\]](#)[\[30\]](#)
- T7EI Digestion:
 - Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15 minutes.[\[1\]](#)
[\[31\]](#) The enzyme will cleave at the mismatched sites in the heteroduplexes.
- Gel Electrophoresis: Analyze the digestion products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.

Sanger Sequencing

Sanger sequencing of the PCR products from T7EI-positive clones is essential to confirm the specific indel mutations.

Protocol:

- PCR Product Purification: Purify the PCR products from positive clones.
- Sequencing: Send the purified PCR products for Sanger sequencing using the same primers as for PCR.
- Analysis: Analyze the sequencing chromatograms for the presence of overlapping peaks downstream of the PAM site, which indicates the presence of indels. For a more detailed analysis of the specific mutations, the PCR products can be cloned into a TA vector, and individual clones can be sequenced.

Western Blot for Protein Knockout Confirmation

The final and most crucial validation step is to confirm the absence of the target protein.

Protocol:

- Protein Lysate Preparation: Prepare protein lysates from wild-type and potential knockout clones.
- Protein Quantification: Determine the protein concentration of each lysate.

- SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[\[32\]](#)[\[33\]](#)
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with a primary antibody specific to the target protein.
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.[\[34\]](#)
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the correct molecular weight in the knockout clones, compared to the wild-type control, confirms successful protein knockout.[\[35\]](#)[\[36\]](#)

Off-Target Analysis

A critical consideration in all CRISPR experiments is the potential for off-target mutations.

Strategies for Off-Target Analysis:

- Computational Prediction: Utilize sgRNA design tools to predict the most likely off-target sites based on sequence homology.[\[2\]](#)[\[37\]](#)
- Targeted Sequencing: Perform PCR and Sanger sequencing on the top predicted off-target sites to check for indels.[\[38\]](#)
- Unbiased, Genome-Wide Methods: For applications requiring high precision, unbiased methods can be employed:
 - GUIDE-seq: Involves the integration of a short double-stranded oligodeoxynucleotide at DSB sites, which are then identified by sequencing.
 - Whole-Genome Sequencing (WGS): Provides the most comprehensive analysis of off-target effects by sequencing the entire genome of the edited clone.[\[39\]](#)[\[40\]](#)

Conclusion

This application note provides a detailed framework for the successful generation and validation of knockout mammalian cell lines using the CRISPR-Cas9 system. By carefully following these protocols and incorporating appropriate controls, researchers can confidently create valuable tools for studying gene function, modeling diseases, and accelerating drug discovery.

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